Thermal Stability: Thiepine 1,1-Dioxide vs. Parent Thiepine and Thiepine 1-Oxide
The parent thiepine (C6H6S) has never been isolated at ambient temperature and is described as 'extremely thermally unstable' due to ready valence isomerization to thianorcaradiene followed by irreversible cheletropic loss of sulfur [1]. Thiepine 1-oxides (sulfoxides) are also thermally labile; even sterically or electronically stabilized thiepin 1-oxides are easily converted to benzenoid compounds [2]. In contrast, thiepine 1,1-dioxide (the sulfone) is 'thermally very stable' and can be isolated as a crystalline solid with a melting point of 117–118 °C [3][4]. No half-life limitation is reported for thiepine 1,1-dioxide at ambient temperature, whereas the five-membered analog thiophene 1,1-dioxide exhibits a half-life of 137 min at 25 °C (0.12 M in CDCl3) [5].
| Evidence Dimension | Thermal stability at ambient temperature |
|---|---|
| Target Compound Data | Stable crystalline solid; melting point 117–118 °C; no decomposition at room temperature reported |
| Comparator Or Baseline | Parent thiepine: not isolable at ambient temperature; Thiepin 1-oxide: thermally labile, rearranges to benzenoid compounds; Thiophene 1,1-dioxide: half-life 137 min at 25 °C (0.12 M CDCl3), mp ~6 °C |
| Quantified Difference | Thiepine 1,1-dioxide is isolable and indefinitely bench-stable; parent thiepine is non-isolable; thiophene 1,1-dioxide decomposes with t₁/₂ = 137 min under comparable conditions |
| Conditions | Ambient temperature and pressure; solution stability assessed at 25 °C in CDCl3 for thiophene 1,1-dioxide |
Why This Matters
For procurement, bench stability directly determines whether a compound can be stored, shipped, and used in standard laboratory workflows without specialized cold storage or in situ generation.
- [1] Nishino, K., Takagi, M., Kawata, T., Murata, I., Inanaga, J., & Nakasuji, K. (1991). Thiepine-iron tricarbonyl: stabilization of thermally labile parent thiepine by transition metal complexation. Journal of the American Chemical Society, 113(13), 5059–5060. View Source
- [2] Shimizu, H., Nakasuji, K., & Murata, I. (1994). Chemical transformations of 2,7-di-tert-butylthiepine. Journal of the Chemical Society, Perkin Transactions 1, 2631–2636. View Source
- [3] Shimizu, H., Nakasuji, K., & Murata, I. (1994). Chemical transformations of 2,7-di-tert-butylthiepine. Journal of the Chemical Society, Perkin Transactions 1, 2631–2636. [Statement: 'thiepin 1,1-dioxides (sulfones) are known to be thermally very stable'] View Source
- [4] Molaid. (n.d.). thiepine-1,1-dioxide | 16301-89-6: Physicochemical Properties (Melting Point: 117–118 °C). View Source
- [5] Nakayama, J., Nagasawa, H., Sugihara, Y., & Ishii, A. (1997). Synthesis, Isolation, and Full Characterization of the Parent Thiophene 1,1-Dioxide. Journal of the American Chemical Society, 119(38), 9077–9078. View Source
